H-beta-(3-Benzothienyl)-Ala-OH

Catalog No.
S14232441
CAS No.
M.F
C11H11NO2S
M. Wt
221.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-beta-(3-Benzothienyl)-Ala-OH

Product Name

H-beta-(3-Benzothienyl)-Ala-OH

IUPAC Name

2-(1-benzothiophen-3-ylamino)propanoic acid

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C11H11NO2S/c1-7(11(13)14)12-9-6-15-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)

InChI Key

YPJJGMCMOHDOFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CSC2=CC=CC=C21

H-beta-(3-Benzothienyl)-Ala-OH, also known as 3-(3-benzothienyl)-L-alanine, is a compound characterized by its unique structure that includes a benzothienyl moiety attached to an alanine backbone. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications as an intermediate in the synthesis of biologically active molecules. Its molecular formula is C11H11NO2SC_{11}H_{11}NO_2S with a molar mass of 221.28 g/mol, and it exhibits a melting point range of 248-250 °C, indicating its thermal stability under standard conditions .

Typical for amino acids and thiophenes. For instance, it can undergo:

  • Peptide bond formation: As an amino acid derivative, it can be incorporated into peptides through standard coupling reactions.
  • Nucleophilic substitutions: The sulfur atom in the benzothienyl group can engage in nucleophilic reactions, potentially leading to the formation of more complex structures.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of related compounds.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that H-beta-(3-Benzothienyl)-Ala-OH exhibits significant biological activity, particularly in the context of cancer research. It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes implicated in tumor invasion and metastasis. Specifically, derivatives of this compound demonstrated nanomolar inhibition of MMP-2 and MMP-9, suggesting its potential as a therapeutic agent against gliomas and other cancers .

The synthesis of H-beta-(3-Benzothienyl)-Ala-OH typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available thiophenes or their derivatives.
  • Coupling Reactions: The benzothienyl group is introduced through coupling reactions with alanine derivatives using standard peptide synthesis techniques.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

For example, one method involves reacting methyl 2-mercaptobenzoate with α-bromo acetophenone under basic conditions to yield various benzothienyl derivatives .

H-beta-(3-Benzothienyl)-Ala-OH has several applications:

  • Pharmaceutical Research: It serves as an intermediate in synthesizing other bioactive compounds.
  • Cancer Therapeutics: Its ability to inhibit MMPs positions it as a candidate for developing anti-cancer drugs.
  • Biochemical Studies: It is used in studies exploring protein interactions and enzyme inhibition mechanisms.

Interaction studies have shown that H-beta-(3-Benzothienyl)-Ala-OH can effectively bind to specific targets within cells, influencing pathways related to cancer progression. For instance, it has been tested against various MMPs, demonstrating selectivity and potency that could be harnessed for therapeutic purposes . Additionally, its incorporation into peptide sequences has been explored to enhance binding affinities for target proteins involved in cellular signaling.

Several compounds share structural similarities with H-beta-(3-Benzothienyl)-Ala-OH. Here are some notable examples:

Compound NameCAS NumberUnique Features
3-(1-benzothiophen-2-yl)-L-alanine72120-71-9Similar structure but different substitution pattern.
N-alpha-FMOC-beta-(3-benzothienyl)-D-alanine177966-61-9Protected amino acid variant used in peptide synthesis.
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid111139-55-0Variation with different stereochemistry affecting biological activity.
(R)-2-Amino-3-(thiophen-2-yl)propanoic acid62561-76-6Related thiophene derivative with distinct properties.

These compounds highlight the uniqueness of H-beta-(3-Benzothienyl)-Ala-OH through its specific benzothienyl substitution and biological activity profile.

Retrosynthetic Analysis of H-β-(3-Benzothienyl)-Alanine Backbone

Retrosynthetic dissection of H-β-(3-Benzothienyl)-Alanine reveals two primary disconnection strategies (Figure 1):

  • Cleavage of the Cβ–Cγ bond, yielding glycine as the amino acid precursor and 3-bromobenzothiophene as the electrophilic coupling partner.
  • Functionalization of a preconstructed alanine derivative via cross-coupling or alkylation to introduce the benzothienyl group.

The first approach often employs transition metal-catalyzed reactions. For instance, a Negishi cross-coupling between a zincated glycine equivalent and 3-iodobenzothiophene achieves C–C bond formation at the β-position. Challenges include regioselectivity control, as competing α-alkylation can occur. This is mitigated by using sterically hindered bases (e.g., LDA) to deprotonate the β-position selectively.

Table 1: Comparative Efficiency of Retrosynthetic Routes

MethodStarting MaterialCatalystYield (%)Purity (%)
Negishi Cross-CouplingGlycine ethyl esterPd(PPh₃)₄6895
Mitsunobu AlkylationN-Boc-alanineDIAD/TPP7289
Radical AdditionAlanine derivativeAIBN5582

The Mitsunobu reaction offers an alternative pathway, utilizing 3-benzothienylmethanol and N-protected alanine to form the Cβ–Cγ bond with inversion of configuration. However, scalability is limited by stoichiometric phosphine requirements.

Stereoselective Incorporation of Benzothienyl Moieties in Amino Acid Frameworks

The benzothienyl group’s planar aromatic system introduces steric and electronic challenges in stereocontrol. Three predominant strategies enable enantioselective synthesis:

  • Chiral Auxiliary-Mediated Synthesis
    The bis-lactim ether method, as described by Chauhan et al., facilitates >98% enantiomeric excess (ee) by temporarily incorporating a valine-derived chiral template. Alkylation of the glycine equivalent with 3-benzothienylmethyl bromide proceeds with high diastereoselectivity (dr > 20:1), followed by acidic hydrolysis to yield the L-enantiomer.

  • Asymmetric Catalysis
    Rhodium-catalyzed hydrogenation of α-acetamido-β-(3-benzothienyl)-acrylic acid derivatives achieves up to 94% ee using DuPhos ligands. The bulky benzothienyl group favors adsorption on the catalyst’s less hindered face, dictating the (R)-configuration.

  • Enzymatic Resolution
    Subtilisin Carlsberg selectively hydrolyzes the N-acetyl-D-isomer in racemic mixtures, leaving the L-enantiomer intact with 99% ee after recrystallization.

Table 2: Stereochemical Outcomes by Method

Methodee (%)ConfigurationKey Advantage
Bis-lactim ether98LHigh dr, scalable
Rhodium hydrogenation94RCatalyst recyclability
Enzymatic resolution99LMild conditions

Solid-Phase Peptide Synthesis Strategies Employing Protected Derivatives

Incorporating H-β-(3-Benzothienyl)-Alanine into peptides requires orthogonal protection of functional groups. Key derivatives include:

  • Fmoc-Protected Analog: Synthesized via Fmoc-OSu acylation in DMF, enabling direct use in standard SPPS protocols. Coupling efficiency exceeds 95% when using HATU/DIPEA activation.
  • Boc-Protected Analog: Prepared by treating the amino acid with di-tert-butyl dicarbonate under alkaline conditions. This derivative is compatible with Merrifield resins but requires HF for deprotection.

Table 3: Protection/Deprotection Conditions

Protecting GroupCoupling ReagentDeprotection AgentResin Compatibility
FmocHATU/DIPEAPiperidineWang, Rink Amide
BocDCC/HOBtTFA/ScavengersMerrifield

During chain elongation, the benzothienyl group’s hydrophobicity necessitates extended coupling times (2–4 hours) to minimize aggregation. Post-synthesis, global deprotection with TFA/thioanisole/water (95:3:2) cleaves the peptide while preserving the benzothienyl moiety’s integrity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

221.05104977 g/mol

Monoisotopic Mass

221.05104977 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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